
4-(5-アミノ-1,3,4-チアゾール-2-イル)ブタン酸メチル
説明
“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate” is a chemical compound with the empirical formula C7H11N3O2S . Its molecular weight is 201.25 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate” is 1S/C7H11N3O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) .Physical And Chemical Properties Analysis
“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate” is a solid substance . Its molecular weight is 201.25 .科学的研究の応用
抗菌作用
1,3,4-チアゾール誘導体には、「4-(5-アミノ-1,3,4-チアゾール-2-イル)ブタン酸メチル」などの強力な抗菌剤が合成され、評価されています . これらの化合物は、E. coli、B. mycoides、C. albicansなどの生物に対して顕著な抗菌作用を示しました .
抗がん作用
1,3,4-チアゾール誘導体は、抗がん剤としての可能性を示しています . それらは、DNA複製に関連するプロセスを阻害する能力を持っており、細菌細胞と癌細胞の両方の複製を阻害することができます . これらの化合物のいくつかは、著しい治療の可能性を示しています .
農薬用途
“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate”と構造的に類似した化合物である“5-amino-3-methyl-1,2,4-thiadiazole”は、潜在的な農薬として使用されてきました .
酵素阻害剤用途
“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate”および類似の化合物は、医薬品的に重要な酵素阻害剤の成分として使用されてきました .
アゾ染料用途
“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate”および類似の化合物は、アゾ染料の合成に使用されてきました .
抗生物質用途
“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate”および類似の化合物は、セファロスポリン系抗生物質の合成に使用されてきました .
作用機序
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have a wide range of biological properties such as antimicrobial, anticonvulsant, and anticancer activities . The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is acting.
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological system in which it is acting.
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The specific pathways affected would depend on the exact structure of the derivative and the biological system in which it is acting.
Result of Action
1,3,4-thiadiazole derivatives are known to have various biological effects, including antimicrobial, anticonvulsant, and anticancer activities . The specific effects would depend on the exact structure of the derivative and the biological system in which it is acting.
生化学分析
Biochemical Properties
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiadiazole ring is a versatile scaffold that can cross cellular membranes and interact strongly with biological targets . It has been observed to interact with enzymes such as urease, where it acts as an inhibitor . Additionally, the compound’s interactions with proteins and other biomolecules can lead to various biochemical effects, including enzyme inhibition and modulation of protein functions .
Cellular Effects
The effects of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate on various types of cells and cellular processes are profound. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, it has been observed to induce apoptotic cell death and block the cell cycle at the sub-G1 phase . These effects are attributed to the compound’s ability to interact with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate exerts its effects through various mechanisms. The compound’s thiadiazole ring allows it to bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it inhibits urease by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular functions . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with enzymes such as urease and other metabolic enzymes can influence the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, affecting cellular functions and biochemical pathways .
Transport and Distribution
The transport and distribution of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to cross cellular membranes allows it to reach various cellular compartments and tissues . Once inside the cells, it may interact with specific transporters and binding proteins that facilitate its localization and accumulation in certain areas . These interactions are crucial for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and biochemical pathways .
特性
IUPAC Name |
methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGFQCZMHNCTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
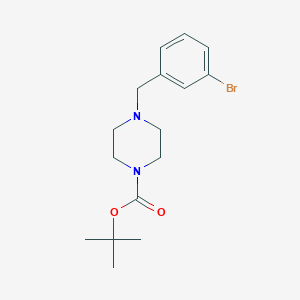
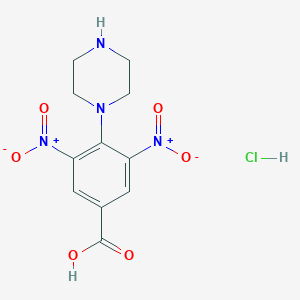
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
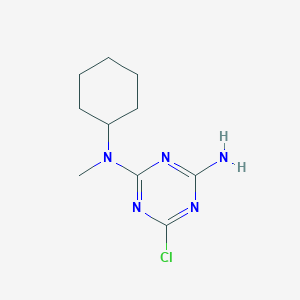

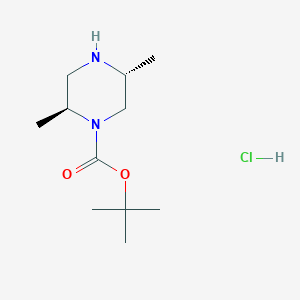
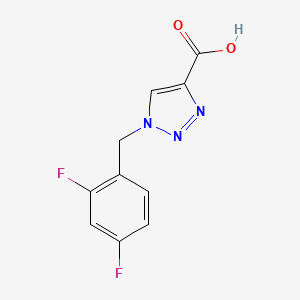

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)
